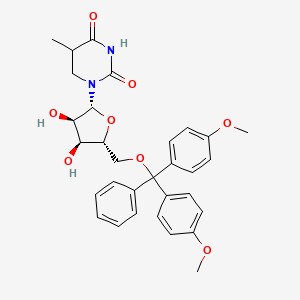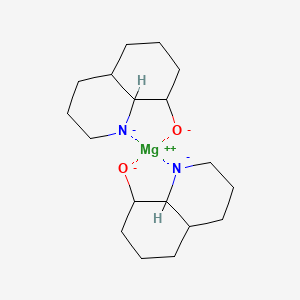
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- is a coordination compound where magnesium is complexed with two 8-quinolinolato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- typically involves the reaction of magnesium salts with 8-quinolinol in an appropriate solvent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is often adjusted to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Ligand substitution reactions can take place, where the 8-quinolinolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution conditions: Typically involve the use of other ligands in excess and may require heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinoline N-oxide derivatives.
Reduction: Can result in the formation of reduced magnesium complexes.
Substitution: Produces new coordination compounds with different ligands.
科学的研究の応用
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
作用機序
The mechanism by which Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- exerts its effects involves:
Molecular targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.
類似化合物との比較
Similar Compounds
Zinc, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-: A similar compound where zinc replaces magnesium.
Copper, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-: Another analogous compound with copper as the central metal.
Uniqueness
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- is unique due to:
Magnesium’s properties: Magnesium has distinct chemical properties compared to zinc or copper, leading to different reactivity and applications.
Biological activity: The biological activities of magnesium complexes can differ significantly from those of zinc or copper complexes, making it valuable for specific applications.
特性
分子式 |
C18H30MgN2O2-2 |
|---|---|
分子量 |
330.7 g/mol |
IUPAC名 |
magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChIキー |
YZJRXYCJAJTDOD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)
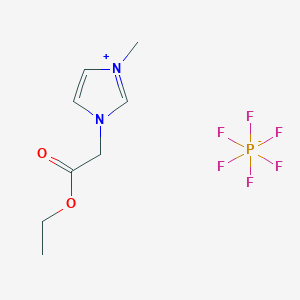

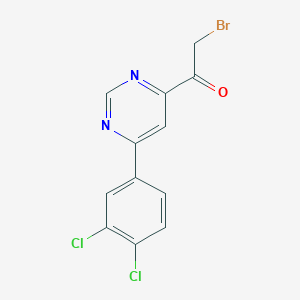
![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12329430.png)
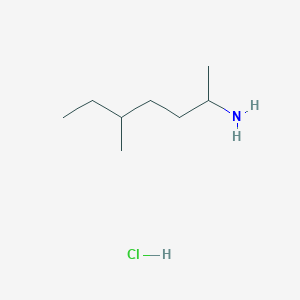
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
![9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12329460.png)
![N6-Methylspiro[2.5]octane-1,6-diamine](/img/structure/B12329464.png)

